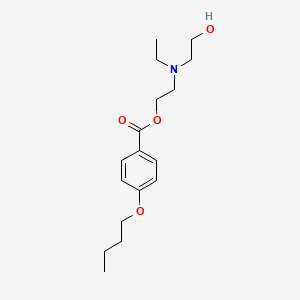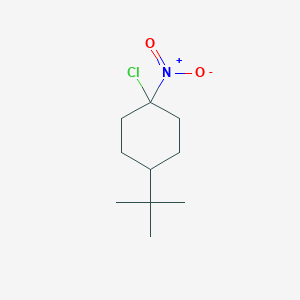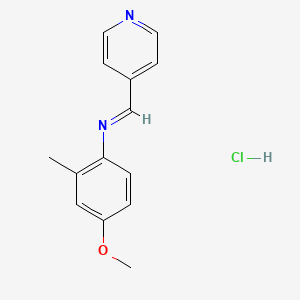![molecular formula C14H14N4O8 B14432727 1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione CAS No. 79671-34-4](/img/structure/B14432727.png)
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are heterocyclic amines characterized by a five-membered ring structure containing nitrogen.
Vorbereitungsmethoden
The synthesis of 1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps. One common synthetic route starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride to yield the desired compound . Industrial production methods may vary, but they generally follow similar principles, emphasizing efficiency and scalability.
Analyse Chemischer Reaktionen
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application .
Vergleich Mit ähnlichen Verbindungen
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.
Pyrrolizines: These compounds have a similar ring structure but differ in their nitrogen placement and overall configuration.
Prolinol derivatives: These compounds are structurally related but have different functional groups, affecting their chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Eigenschaften
CAS-Nummer |
79671-34-4 |
|---|---|
Molekularformel |
C14H14N4O8 |
Molekulargewicht |
366.28 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2,4-dinitroanilino)butanoate |
InChI |
InChI=1S/C14H14N4O8/c19-12-5-6-13(20)16(12)26-14(21)2-1-7-15-10-4-3-9(17(22)23)8-11(10)18(24)25/h3-4,8,15H,1-2,5-7H2 |
InChI-Schlüssel |
IJKPZQCHHXVXSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


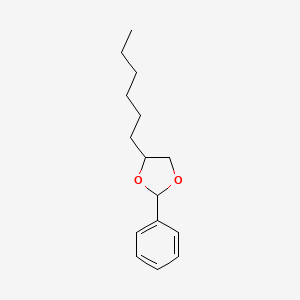
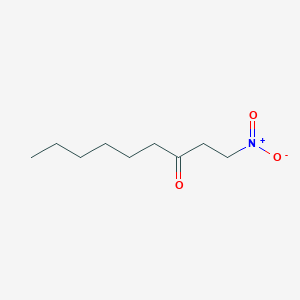
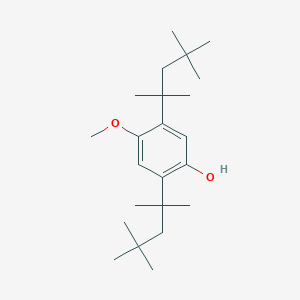
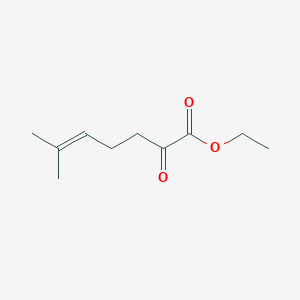
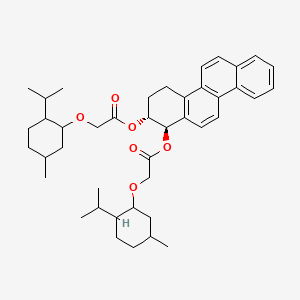
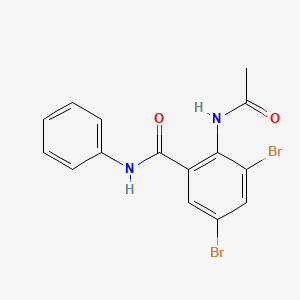

![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)

![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)

